molecular formula C10H9ClO3 B1586868 Methyl 3-(3-chlorophenyl)-3-oxopropanoate CAS No. 632327-19-6

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Cat. No.: B1586868
CAS No.: 632327-19-6
M. Wt: 212.63 g/mol
InChI Key: MDZSDWBDIPJXKR-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(3-chlorophenyl)-3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-chlorophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chlorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropanoic acid or 3-(3-chlorophenyl)-3-oxopropanone.

    Reduction: Formation of 3-(3-chlorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(3-chlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The chlorine atom in the phenyl ring can participate in various interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 3-(3-chlorophenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with the chlorine atom in the para position.

    Methyl 3-(3-bromophenyl)-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(3-fluorophenyl)-3-oxopropanoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in the meta position of the phenyl ring in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions or positional isomers.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSDWBDIPJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374045
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632327-19-6
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 632327-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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